2,3-Dimethyl-4-(phenylmethoxy)benzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

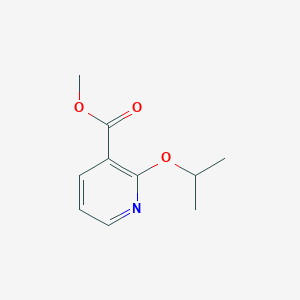

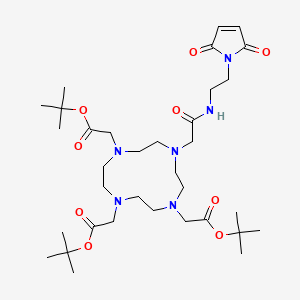

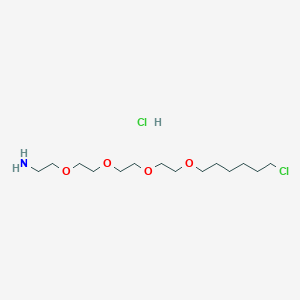

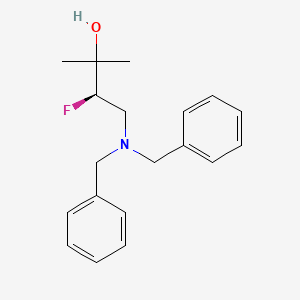

“2,3-Dimethyl-4-(phenylmethoxy)benzaldehyde” is a chemical compound with the molecular formula C15H14O3 . It is also known by other names such as “Benzaldehyde, 4-(benzyloxy)-3-methoxy-”, “4-(Benzyloxy)-3-methoxybenzaldehyde”, “Benzylvanillin”, and “O-Benzylvanillin” among others .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring substituted with two methyl groups, a methoxy group, and a phenylmethoxy group . The molecular weight of this compound is 242.2699 .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 240.3 . The compound is solid at room temperature and should be stored at temperatures between 2-8°C .Scientific Research Applications

Corrosion Inhibition

- A study by Emregül and Hayvalı (2006) revealed the corrosion inhibiting properties of a Schiff base compound derived from phenazone and vanillin, showcasing its effectiveness in protecting steel in acidic environments. This indicates potential applications of similar compounds in corrosion protection Emregül & Hayvalı, 2006.

Antimicrobial and Anticancer Evaluation

- Research by Sigroha et al. (2012) on a series of synthesized compounds, including those related to 2,3-Dimethyl-4-(phenylmethoxy)benzaldehyde, demonstrated antimicrobial and anticancer potentials. This suggests the compound's derivatives could be explored for pharmaceutical applications Sigroha et al., 2012.

Material Science and Polymer Chemistry

- A publication by Kharas et al. (2015) detailed the synthesis and characterization of novel copolymers incorporating methyl and methoxy ring-disubstituted derivatives, highlighting their potential in creating advanced materials with specific properties Kharas et al., 2015.

Organic Synthesis and Catalysis

- Banerjee, Poon, and Bedoya (2013) documented an alternative synthesis route for a compound using 3-hydroxy-4-methoxy-benzaldehyde, contributing to the field of organic synthesis by providing a novel method for producing complex molecules Banerjee, Poon, & Bedoya, 2013.

Molecular Properties and Quantum Chemistry

- Jia Yong-jin and Wan Jin-ling (2004) conducted a study on the molecular properties of a related compound, providing insights into its structural characteristics and potential interactions with metals, valuable for designing new materials and catalysts Jia Yong-jin & Wan Jin-ling, 2004.

Photocatalysis and Environmental Applications

- Muneer et al. (2005) investigated the photocatalysed reactions of selected organic systems in the presence of titanium dioxide, including derivatives of benzaldehyde. This research outlines the potential of such compounds in environmental remediation and photocatalytic applications Muneer et al., 2005.

Safety and Hazards

properties

IUPAC Name |

2,3-dimethyl-4-phenylmethoxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-12-13(2)16(9-8-15(12)10-17)18-11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBUGSLOZMMNBGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)OCC2=CC=CC=C2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-6-fluoropyrazolo[1,5-a]pyrimidine](/img/structure/B6357508.png)

![4-(3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)furo[3,2-c]pyridine](/img/structure/B6357529.png)